![molecular formula C16H22N4O3 B2444436 3-庚基-1,7-二甲基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 941872-83-9](/img/structure/B2444436.png)
3-庚基-1,7-二甲基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as PD 98059, is a potent and selective inhibitor of the MAP kinase kinase (MEK) pathway. This compound has been widely used in scientific research to study the role of the MEK pathway in various physiological and pathological processes.
科学研究应用
DNA Adduct Formation and Mutagenicity
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: (referred to as DHH-epsilonAde) is a bifunctional aldehyde formed by the epoxidation of trans-4-hydroxy-2-nonenal, a peroxidation product of omega-6 polyunsaturated fatty acids. It is mutagenic and tumorigenic, capable of modifying DNA bases. Recent studies have shown that DHH-epsilonAde forms etheno adducts in tissue DNA of humans and untreated rodents. These etheno adducts may play a role in mutagenesis and carcinogenesis .
Detection and Quantification
Researchers have developed sensitive assays to detect and quantify DHH-epsilonAde and its precursor, 1,N6-ethenoadenine (epsilonAde), in DNA. The gas chromatography/negative ion chemical ionization/mass spectrometry assay allows precise measurement of these adducts. The detection limits are remarkably low, making it suitable for analyzing ethenoadenine adducts in vivo .
Biological Significance
Understanding the biological significance of etheno adducts is crucial. By studying DHH-epsilonAde and epsilonAde, researchers can explore their impact on DNA stability, repair mechanisms, and potential implications for cancer development. Investigating the endogenous role of DHH-epsilonAde in DNA adduct formation provides valuable insights into cellular processes .
Anticancer Potential
While not directly studied for its anticancer properties, DHH-epsilonAde’s involvement in DNA adduct formation suggests potential implications. Further research could explore whether this compound influences cancer susceptibility or response to therapy. Investigating its effects on cell proliferation, apoptosis, and DNA repair pathways may reveal novel therapeutic targets .
Drug Development
The unique structure of DHH-epsilonAde makes it an interesting scaffold for drug design. Medicinal chemists could explore modifications to enhance its bioactivity or selectivity. By targeting specific enzymes involved in DNA repair or replication, DHH-epsilonAde derivatives might serve as novel anticancer agents or adjuvants .
Environmental Monitoring
Given its presence in tissue DNA, DHH-epsilonAde could serve as a biomarker for oxidative stress and lipid peroxidation. Researchers might use it to assess environmental exposure to reactive oxygen species or lipid-derived aldehydes. Monitoring DHH-epsilonAde levels in biological samples could provide insights into health risks associated with oxidative damage .
作用机制
Target of Action
Similar compounds have been found to interact with dna bases , suggesting a potential role in DNA modification.
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other purine analogues . These compounds are known to modify DNA bases, forming adducts .
Biochemical Pathways
Purine analogues are known to interfere with various biological targets, leading to a broad range of effects .
Result of Action
Similar compounds have been found to be mutagenic and tumorigenic, capable of modifying dna bases and forming adducts .
属性
IUPAC Name |
2-heptyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-5-6-7-8-9-19-14(21)12-13(18(3)16(19)22)17-15-20(12)10-11(2)23-15/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKIJKLOPRXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

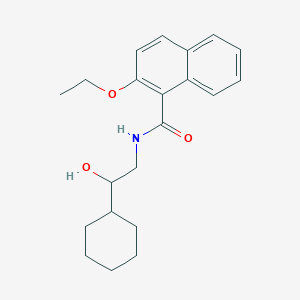
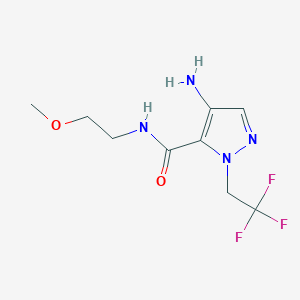
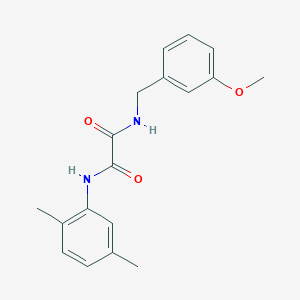
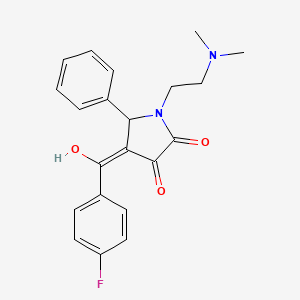

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)
![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)
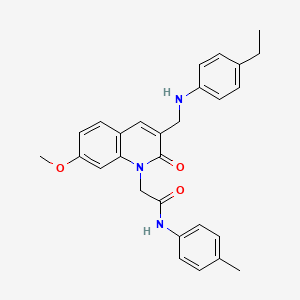
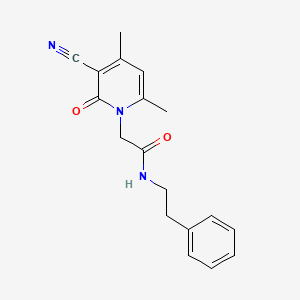
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2444367.png)
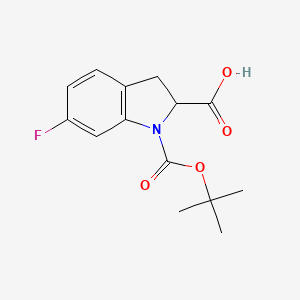
![1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2444371.png)
![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)
